![molecular formula C24H19N3O2 B11708935 1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]- CAS No. 324758-77-2](/img/structure/B11708935.png)
1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naftocarboxamida, 2-metoxi-N-[4-(2-fenildiazenil)fenil]- es un complejo compuesto orgánico conocido por su estructura y propiedades únicas. Este compuesto es parte de la familia de las naftocarboxamidas, que se caracteriza por la presencia de un sistema de anillo de naftaleno y un grupo carboxamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Naftocarboxamida, 2-metoxi-N-[4-(2-fenildiazenil)fenil]- generalmente implica múltiples pasos, comenzando con la preparación del núcleo de naftaleno. El grupo metoxi se introduce mediante una reacción de metilación, mientras que el grupo fenildiazenil se agrega a través de una reacción de diazotización seguida de acoplamiento con una amina aromática adecuada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El proceso también puede incluir pasos de purificación como recristalización o cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Naftocarboxamida, 2-metoxi-N-[4-(2-fenildiazenil)fenil]- se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo fenildiazenil en una amina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o gas hidrógeno (H₂) con un catalizador de paladio.
Sustitución: Se emplean reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻) en condiciones específicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir aminas aromáticas.
Aplicaciones Científicas De Investigación
1-Naftocarboxamida, 2-metoxi-N-[4-(2-fenildiazenil)fenil]- tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Naftocarboxamida, 2-metoxi-N-[4-(2-fenildiazenil)fenil]- implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y desencadenando una cascada de eventos bioquímicos. Las vías exactas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-Naftil)-1-naftocarboxamida
- N-(2-Bifenilil)-1-naftocarboxamida
- N-(1,1-Dimetil-2-hidroxietil)-2-metoxi-1-naftocarboxamida
Singularidad
1-Naftocarboxamida, 2-metoxi-N-[4-(2-fenildiazenil)fenil]- destaca por la presencia del grupo fenildiazenil, que confiere propiedades electrónicas y estéricas únicas. Esto lo hace particularmente útil en aplicaciones que requieren reactividad y selectividad específicas.
Propiedades
Número CAS |
324758-77-2 |
|---|---|
Fórmula molecular |
C24H19N3O2 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2-methoxy-N-(4-phenyldiazenylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H19N3O2/c1-29-22-16-11-17-7-5-6-10-21(17)23(22)24(28)25-18-12-14-20(15-13-18)27-26-19-8-3-2-4-9-19/h2-16H,1H3,(H,25,28) |
Clave InChI |
WDAKGMYLSTYOLL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)
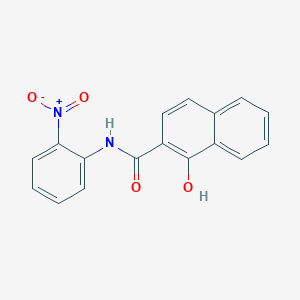
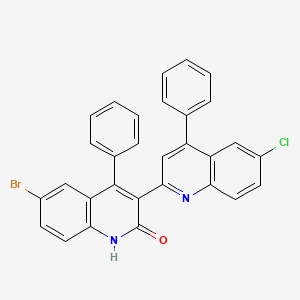
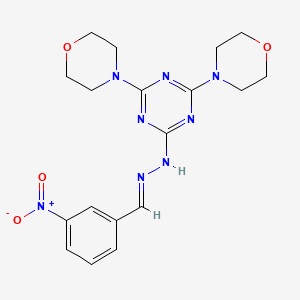
![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
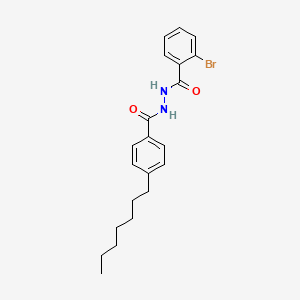
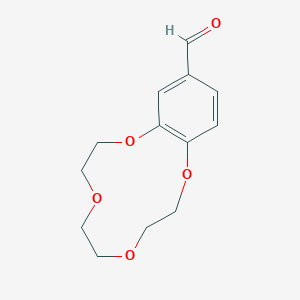
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)

